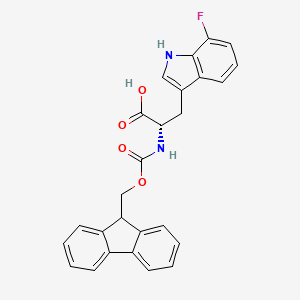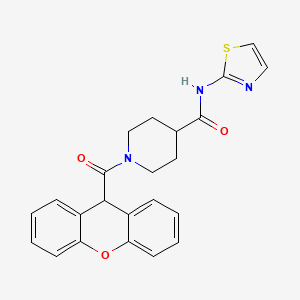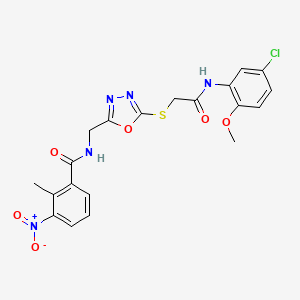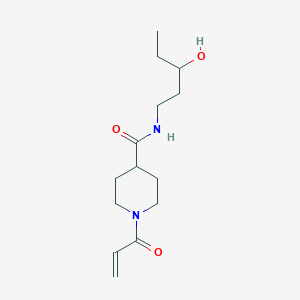
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including our compound of interest, are used as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the dispersion of CNTs in aqueous solutions under constant and physiological conditions, upon enzymatic activation. This application is crucial for the development of CNT-based technologies and materials, offering an on-demand approach for creating homogeneous nanotube dispersions (Cousins et al., 2009).
Synthesis of Oligomers
The compound is also instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, lead to the efficient synthesis of oligomers varying in length. This process is a cornerstone in the development of novel bioactive compounds and materials, showcasing the versatility of the compound in synthetic organic chemistry (Gregar & Gervay-Hague, 2004).
Reversible Protecting Group for Peptide Synthesis
Another significant application is its use as a reversible protecting group for the amide bond in peptides, particularly useful in the synthesis of 'difficult sequences'. This functionality highlights its role in facilitating peptide synthesis, especially where interchain association can be a challenge. The ability to reversibly protect and deprotect amide bonds without affecting other sensitive groups in the peptide chain is a valuable tool in peptide chemistry (Johnson et al., 1993).
Solid Phase Peptide Synthesis
The compound is foundational in solid phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) amino acids. The Fmoc strategy, enhanced by the introduction of various solid supports and protecting groups, has led to the synthesis of biologically active peptides and small proteins. This application underlines the compound's critical role in bioorganic chemistry, providing a versatile and efficient method for peptide and protein synthesis (Fields & Noble, 2009).
Fluorescent Labeling and Imaging
Additionally, derivatives of this compound have been explored for their potential in fluorescent labeling and imaging, particularly in biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid (a related compound), showcases strong fluorescence in aqueous media across a wide pH range. This characteristic is advantageous for developing sensitive and stable fluorescent labeling reagents for various applications, including imaging and analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNZCGVDSEOBY-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)
![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)
![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)


![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)